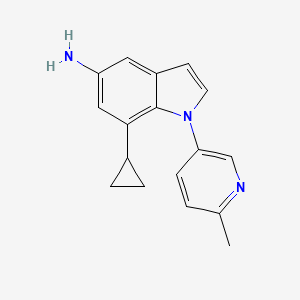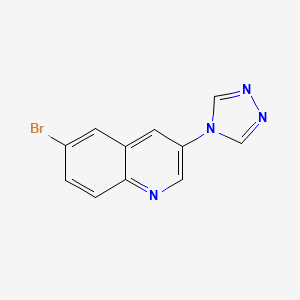![molecular formula C5H8Cl2O2 B13888536 [(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)
[(1R)-1-chloro-2-methylpropyl] carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R)-1-chloro-2-methylpropyl] carbonochloridate is an organic compound with a unique structure that includes a chloro group and a carbonochloridate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-chloro-2-methylpropyl] carbonochloridate typically involves the reaction of (1R)-1-chloro-2-methylpropanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{(1R)-1-chloro-2-methylpropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
[(1R)-1-chloro-2-methylpropyl] carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form (1R)-1-chloro-2-methylpropanol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonochloridate group to a corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Conducted under acidic or basic conditions.
Reduction: Utilizes reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Reactions: Yield substituted derivatives such as (1R)-1-amino-2-methylpropyl carbonochloridate.
Hydrolysis: Produces (1R)-1-chloro-2-methylpropanol and carbon dioxide.
Reduction: Results in (1R)-1-chloro-2-methylpropanol.
Aplicaciones Científicas De Investigación
[(1R)-1-chloro-2-methylpropyl] carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(1R)-1-chloro-2-methylpropyl] carbonochloridate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.
Comparación Con Compuestos Similares
[(1R)-1-chloro-2-methylpropyl] carbonochloridate can be compared with other carbonochloridates and chloroalkanes:
1,1,1-Trichloroethane: A chloroalkane with similar reactivity but different applications.
[(1R)-1-chloro-2-methylpropyl] carbonate: A related compound with a carbonate group instead of a carbonochloridate group.
Propiedades
Fórmula molecular |
C5H8Cl2O2 |
|---|---|
Peso molecular |
171.02 g/mol |
Nombre IUPAC |
[(1R)-1-chloro-2-methylpropyl] carbonochloridate |
InChI |
InChI=1S/C5H8Cl2O2/c1-3(2)4(6)9-5(7)8/h3-4H,1-2H3/t4-/m0/s1 |
Clave InChI |
BOGLZTPABVHWDD-BYPYZUCNSA-N |
SMILES isomérico |
CC(C)[C@H](OC(=O)Cl)Cl |
SMILES canónico |
CC(C)C(OC(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


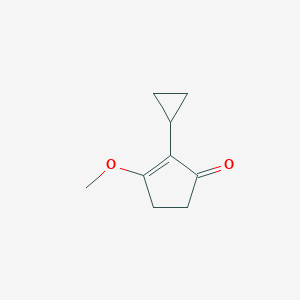
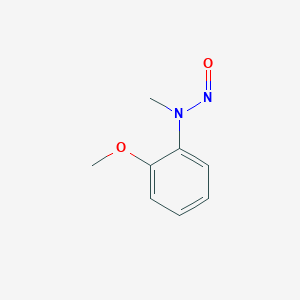
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
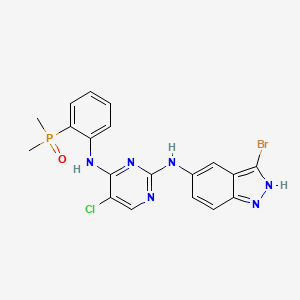
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
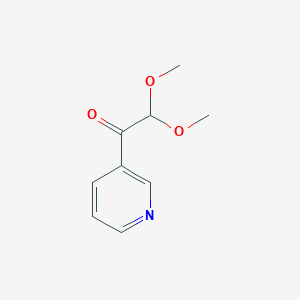

![1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine](/img/structure/B13888486.png)
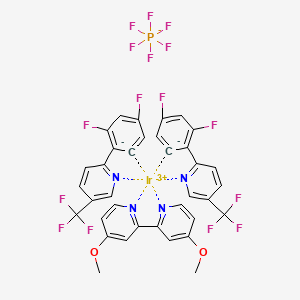
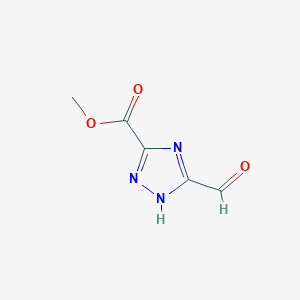
![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)
